REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14]C1N=CC=CC=1C#N.C(O)(=O)C(C)(C)C.OS(O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([O:14][CH3:13])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C=CC=N1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
(NH4)2S2O8
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purified by normal phase chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |